3,4'-Dimethylbenzhydrol

Vue d'ensemble

Description

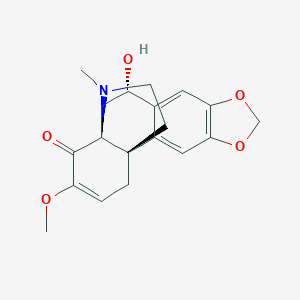

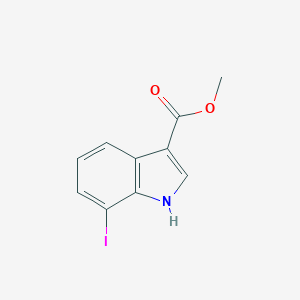

3,4’-Dimethylbenzhydrol is a chemical compound with the molecular formula C15H16O . It is used as a laboratory chemical . The product is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Molecular Structure Analysis

The molecular structure of 3,4’-Dimethylbenzhydrol consists of 15 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight is 212.29 .Physical And Chemical Properties Analysis

3,4’-Dimethylbenzhydrol is a solid crystalline substance with a white appearance . It is not soluble in water . The product is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique

Opioid Antagonist in Gastrointestinal Motility Disorders

3,4'-Dimethylbenzhydrol derivatives have been studied for their potential as opioid antagonists. Notably, LY246736, a compound within this class, demonstrated high affinity for opioid receptors and potent mu receptor antagonistic properties. It was found to be highly selective for peripheral receptors, suggesting its suitability for clinical investigations in gastrointestinal motility disorders (Zimmerman et al., 1994).

Agricultural and Horticultural Applications

In the context of agriculture and horticulture, 3,4-Dimethylpyrazole phosphate (DMPP), a closely related compound, has been identified as a nitrification inhibitor. DMPP has demonstrated several advantages over existing inhibitors, such as reducing nitrate leaching and potentially decreasing N2O emissions without negatively affecting CH4 oxidation in soil. It also contributes to improved crop yields and fertilizer efficiency (Zerulla et al., 2001).

Photogeneration of Hydrogen from Water

Research has also explored the use of 3,4'-Dimethylbenzhydrol derivatives in the photogeneration of hydrogen from water. A study involving a complex containing dimethylglyoximate and 3,4'-Dimethylbenzhydrol showed potential in hydrogen production using visible light, which could have implications for sustainable energy solutions (Pingwu Du et al., 2008).

Biodegradation of Phenolic Mixtures

In environmental sciences, the biodegradation of phenolic mixtures including 3,4-Dimethylphenol was investigated. This study offered insights into the modeling of phenolic mixture biodegradation, which is crucial for addressing industrial effluents containing substituted phenols (Tomei & Annesini, 2008).

Nonlinear Optical Absorption

A novel chalcone derivative compound related to 3,4'-Dimethylbenzhydrol demonstrated significant nonlinear optical absorption, indicating potential applications in optical devices such as optical limiters (Rahulan et al., 2014).

Safety And Hazards

3,4’-Dimethylbenzhydrol is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of inhalation, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water .

Propriétés

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLKWQHXVGPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374375 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dimethylbenzhydrol | |

CAS RN |

13389-73-6 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)